Cas no 433972-60-2 (N-(2H-1,3-benzodioxol-5-yl)methyl-5-methoxy-2,4-dimethylbenzene-1-sulfonamide)

N-(2H-1,3-benzodioxol-5-yl)methyl-5-methoxy-2,4-dimethylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- N-(2H-1,3-benzodioxol-5-yl)methyl-5-methoxy-2,4-dimethylbenzene-1-sulfonamide
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-methoxy-2,4-dimethylbenzenesulfonamide
- N-(1,3-benzodioxol-5-ylmethyl)-5-methoxy-2,4-dimethylbenzenesulfonamide
- Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethyl)-5-methoxy-2,4-dimethyl-
- F1132-0260
- 433972-60-2
- N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide
- Oprea1_581954
- UPCMLD0ENAT5942588:001
- EU-0049094
- Oprea1_400531
- Cambridge id 6996059
- HMS1615J18
- AKOS001414682
- Z283280722
-
- インチ: 1S/C17H19NO5S/c1-11-6-12(2)17(8-15(11)21-3)24(19,20)18-9-13-4-5-14-16(7-13)23-10-22-14/h4-8,18H,9-10H2,1-3H3
- InChIKey: NUPQTBVPSDUYQC-UHFFFAOYSA-N
- SMILES: C1(S(NCC2=CC=C3OCOC3=C2)(=O)=O)=CC(OC)=C(C)C=C1C
計算された属性
- 精确分子量: 349.09839388g/mol
- 同位素质量: 349.09839388g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 24
- 回転可能化学結合数: 5
- 複雑さ: 520
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.9
- トポロジー分子極性表面積: 82.2Ų
じっけんとくせい
- 密度みつど: 1.301±0.06 g/cm3(Predicted)
- Boiling Point: 521.8±60.0 °C(Predicted)
- 酸度系数(pKa): 10.61±0.50(Predicted)
N-(2H-1,3-benzodioxol-5-yl)methyl-5-methoxy-2,4-dimethylbenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1132-0260-20μmol |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide |
433972-60-2 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
Life Chemicals | F1132-0260-1mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide |
433972-60-2 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
Life Chemicals | F1132-0260-3mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide |
433972-60-2 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F1132-0260-10mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide |
433972-60-2 | 90%+ | 10mg |
$79.0 | 2023-07-28 | |
Life Chemicals | F1132-0260-10μmol |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide |
433972-60-2 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
Life Chemicals | F1132-0260-2μmol |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide |
433972-60-2 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
Life Chemicals | F1132-0260-20mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide |
433972-60-2 | 90%+ | 20mg |
$99.0 | 2023-07-28 | |
Life Chemicals | F1132-0260-30mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide |
433972-60-2 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1132-0260-15mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide |
433972-60-2 | 90%+ | 15mg |
$89.0 | 2023-07-28 | |
Life Chemicals | F1132-0260-2mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide |
433972-60-2 | 90%+ | 2mg |
$59.0 | 2023-07-28 |
N-(2H-1,3-benzodioxol-5-yl)methyl-5-methoxy-2,4-dimethylbenzene-1-sulfonamide 関連文献
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Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
N-(2H-1,3-benzodioxol-5-yl)methyl-5-methoxy-2,4-dimethylbenzene-1-sulfonamideに関する追加情報
N-(2H-1,3-benzodioxol-5-yl)methyl-5-methoxy-2,4-dimethylbenzene-1-sulfonamide: A Comprehensive Overview
N-(2H-1,3-benzodioxol-5-yl)methyl-5-methoxy-2,4-dimethylbenzene-1-sulfonamide (CAS No. 433972-60-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzodioxole ring, a sulfonamide group, and multiple methyl and methoxy substituents. These structural elements contribute to its potential biological activities and pharmacological properties.
The benzodioxole ring is a common motif in many bioactive compounds, often associated with central nervous system (CNS) activity and anti-inflammatory properties. The presence of this ring in N-(2H-1,3-benzodioxol-5-yl)methyl-5-methoxy-2,4-dimethylbenzene-1-sulfonamide suggests that it may have similar biological effects. The sulfonamide group, on the other hand, is known for its broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This group has been extensively studied in the development of various drugs and has shown promise in treating a wide range of conditions.
The methyl and methoxy substituents further enhance the compound's solubility and lipophilicity, which are crucial for its bioavailability and cellular uptake. These substituents can also influence the compound's binding affinity to specific receptors or enzymes, thereby modulating its biological activity. Recent studies have highlighted the importance of these functional groups in optimizing the pharmacological properties of similar compounds.
In terms of its synthesis, N-(2H-1,3-benzodioxol-5-yl)methyl-5-methoxy-2,4-dimethylbenzene-1-sulfonamide can be prepared through a multi-step process involving the reaction of a suitable sulfonamide precursor with a benzodioxole derivative. The synthetic route typically involves the formation of an intermediate sulfonamide followed by functional group manipulations to introduce the methyl and methoxy substituents. This synthetic approach allows for the fine-tuning of the compound's properties and can be adapted to produce derivatives with enhanced biological activities.
Recent research has focused on evaluating the biological activities of N-(2H-1,3-benzodioxol-5-yl)methyl-5-methoxy-2,4-dimethylbenzene-1-sulfonamide in various cellular and animal models. Studies have shown that this compound exhibits potent anti-inflammatory effects by inhibiting key inflammatory mediators such as cytokines and prostaglandins. Additionally, it has demonstrated neuroprotective properties in models of neurodegenerative diseases, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.
Pharmacokinetic studies have revealed that N-(2H-1,3-benzodioxol-5-yl)methyl-5-methoxy-2,4-dimethylbenzene-1-sulfonamide has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It is rapidly absorbed following oral administration and distributes well to various tissues. The compound is metabolized primarily by cytochrome P450 enzymes in the liver, with metabolites being excreted via both renal and hepatic pathways. These pharmacokinetic properties make it suitable for further development as a drug candidate.
Clinical trials are currently underway to evaluate the safety and efficacy of N-(2H-1,3-benzodioxol-5-yl)methyl-5-methoxy-2,4-dimethylbenzene-1-sulfonamide in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated at therapeutic doses with no significant adverse effects reported. Phase II trials are expected to provide more detailed insights into its therapeutic potential for specific conditions such as chronic inflammatory diseases and neurodegenerative disorders.
In conclusion, N-(2H-1,3-benzodioxol-5-yl)methyl-5-methoxy-2,4-dimethylbenzene-1-sulfonamide (CAS No. 433972-60-2) represents a promising compound with a unique combination of structural features that contribute to its potential biological activities. Ongoing research continues to explore its therapeutic applications and optimize its pharmacological properties for future clinical use.
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